

# Quantifying Hearing Protection with Bimokalner: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Bimokalner** (ACOU085) is a first-in-class, small-molecule Kv7.4 potassium channel activator under investigation for the prevention of hearing loss, particularly cisplatin-induced ototoxicity. [1] This document provides detailed application notes on the mechanism of action of **Bimokalner** and protocols for quantifying its otoprotective effects in preclinical and clinical settings. The information is intended to guide researchers in the evaluation of **Bimokalner** and similar compounds for hearing protection.

# Introduction to Bimokalner and its Mechanism of Action

**Bimokalner** is an investigational drug designed to prevent sensorineural hearing loss by targeting the voltage-gated potassium channel Kv7.4, which is encoded by the KCNQ4 gene. [2] These channels are prominently expressed in the outer hair cells (OHCs) of the cochlea, which are crucial for amplifying sound but are also highly susceptible to damage from ototoxic agents like cisplatin.[2][3]

Cisplatin-induced hearing loss is a significant and often permanent side effect for cancer patients, with studies indicating that up to 80% of individuals treated with cisplatin may



experience clinically relevant hearing impairment.[2] The damage is primarily due to the irreversible loss of OHCs.[3]

**Bimokalner**'s proposed mechanism of action involves the activation of Kv7.4 channels on OHCs. This activation is thought to help maintain the cells' electrochemical gradient and ionic homeostasis, rendering them more resilient to ototoxic stress. By preserving OHC function and survival, **Bimokalner** aims to protect hearing.[2] Preclinical studies in animal models have shown that **Bimokalner** has the potential to significantly reduce cisplatin-induced hearing loss and preserve OHCs.[4]

### **Signaling Pathway**

The activation of Kv7.4 channels by **Bimokalner** is a key event in its otoprotective effect. The following diagram illustrates the proposed signaling pathway.



Click to download full resolution via product page

Bimokalner's proposed mechanism of action in outer hair cells.

# **Preclinical Quantification of Otoprotection**

Preclinical evaluation in animal models is a critical step in quantifying the efficacy of otoprotective agents like **Bimokalner**. The guinea pig is a commonly used model for cisplatin-induced ototoxicity due to its cochlear anatomy and hearing range being similar to humans.[5]



## **Experimental Workflow**

The following diagram outlines a typical workflow for a preclinical study evaluating **Bimokalner**'s otoprotective effects against cisplatin-induced hearing loss.





Click to download full resolution via product page

Workflow for preclinical evaluation of **Bimokalner**.



#### **Data Presentation: Preclinical Efficacy**

The following tables present a summary of the types of quantitative data that should be collected in preclinical studies. Note: The data presented here are representative examples for illustrative purposes and are not actual results from Acousia Therapeutics' preclinical studies, as specific quantitative data from their cisplatin model is not publicly available.

Table 1: Auditory Brainstem Response (ABR) Threshold Shifts (dB SPL)

| Frequency (kHz) | Vehicle + Cisplatin<br>(Mean Shift ± SD) | Bimokalner +<br>Cisplatin (Mean<br>Shift ± SD) | p-value |
|-----------------|------------------------------------------|------------------------------------------------|---------|
| 4               | 45 ± 8                                   | 20 ± 6                                         | <0.01   |
| 8               | 55 ± 10                                  | 25 ± 7                                         | <0.01   |
| 16              | 60 ± 12                                  | 30 ± 9                                         | <0.01   |

| 32 | 65 ± 15 | 35 ± 11 | <0.01 |

Table 2: Outer Hair Cell (OHC) Survival (%)

| Cochlear Region | Vehicle + Cisplatin<br>(Mean Survival ±<br>SD) | Bimokalner +<br>Cisplatin (Mean<br>Survival ± SD) | p-value |
|-----------------|------------------------------------------------|---------------------------------------------------|---------|
| Apical          | 85 ± 10                                        | 95 ± 5                                            | <0.05   |
| Middle          | 40 ± 15                                        | 75 ± 12                                           | <0.01   |

| Basal | 20 ± 8 | 60 ± 10 | <0.01 |

#### **Experimental Protocols**

Protocol 1: Cisplatin-Induced Ototoxicity in Guinea Pigs

This protocol is adapted from established models.[5]



- Animals: Healthy adult guinea pigs with normal Preyer's reflex.
- Baseline Audiometry: Measure Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) to establish baseline hearing thresholds.
- **Bimokalner** Administration: Administer **Bimokalner** (e.g., as a slow-release gel formulation) via transtympanic injection into the middle ear of the treatment group. Administer vehicle to the control group.
- Cisplatin Administration: After a predetermined interval following Bimokalner/vehicle administration, induce ototoxicity with a single systemic dose of cisplatin (e.g., 8 mg/kg, intravenous).[5]
- Post-Cisplatin Monitoring: Closely monitor animals for signs of distress and provide supportive care as needed.
- Follow-up Audiometry: Repeat ABR and DPOAE measurements at specified time points (e.g., 5-7 days) post-cisplatin administration to assess hearing threshold shifts.
- Histological Analysis: At the end of the study, euthanize the animals and harvest the cochleae for whole-mount dissection and immunohistochemistry to quantify OHC survival.

Protocol 2: Cochlear Whole-Mount Preparation and OHC Counting

This protocol is based on standard histological techniques.

- Cochlear Extraction: Following euthanasia, carefully dissect the temporal bones and extract the cochleae.
- Fixation and Decalcification: Perfuse the cochleae with 4% paraformaldehyde for fixation, followed by decalcification in EDTA.
- Microdissection: Under a dissection microscope, carefully remove the bony labyrinth and separate the organ of Corti from the modiolus.
- Immunohistochemistry: Stain the whole-mount preparations with fluorescent markers, such as phalloidin to label F-actin in stereocilia and Myosin VIIa to label hair cell bodies.



- Imaging: Use confocal microscopy to acquire high-resolution images of the organ of Corti at different locations (apical, middle, and basal turns).
- Cell Counting: Count the number of surviving OHCs in defined lengths of the cochlear duct and express this as a percentage of the expected number in a healthy cochlea.

# Clinical Quantification of Otoprotection: The PROHEAR Study

**Bimokalner** (ACOU085) is currently being evaluated in a Phase 2 clinical trial, PROHEAR, for the prevention of cisplatin-induced hearing loss in testicular cancer patients.[6]

#### **PROHEAR Study Design**

The PROHEAR study is a randomized, double-blind, placebo-controlled, split-body trial.[6] This design is particularly robust as each patient serves as their own control. One ear receives a transtympanic injection of **Bimokalner** in a slow-release gel formulation, while the contralateral ear receives a placebo injection.[6] This allows for a direct intra-individual comparison of the otoprotective effects.

#### **Logical Relationship of the PROHEAR Study Design**





Click to download full resolution via product page

Logical flow of the PROHEAR split-body study design.

### **Data Presentation: Clinical Efficacy Endpoints**

The efficacy of **Bimokalner** in the PROHEAR study is being assessed through a series of primary and secondary outcome measures.[4]

Table 3: Primary and Secondary Outcome Measures in the PROHEAR Study



| Outcome Measure    | Description                                                                                                                                                  | Assessment Method                                                       |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Primary Endpoint   | Proportion of patients with a ≥10 dB difference in hearing threshold shift between the Bimokalner-treated and placebotreated ear at two or more frequencies. | Pure Tone Audiometry<br>(PTA) at high and extended<br>high frequencies. |
| Secondary Endpoint | Change in outer hair cell function.                                                                                                                          | Distortion Product Otoacoustic Emissions (DPOAE).                       |
| Secondary Endpoint | Change in speech understanding.                                                                                                                              | Standardized speech<br>audiometry tests (e.g.,<br>Oldenburger Test).    |
| Secondary Endpoint | Incidence and severity of tinnitus.                                                                                                                          | Tinnitus questionnaires and functional assessments.                     |

| Secondary Endpoint | Overall safety and tolerability of transtympanic **Bimokalner** administration. | Adverse event monitoring. |

#### **Clinical Protocol: PROHEAR Study**

- Patient Population: Adult male testicular cancer patients scheduled to receive high-dose
   (≥300 mg/m²) cisplatin-based chemotherapy.[3]
- Inclusion/Exclusion Criteria: Patients must have normal hearing at baseline and meet other specific criteria to be enrolled.
- Randomization and Blinding: Patients are randomized to receive Bimokalner in one ear and placebo in the other. Both patients and investigators are blinded to the treatment allocation.
- Treatment Administration: Three transtympanic injections are administered, one prior to each
  of the first three chemotherapy cycles.
- Audiological Monitoring: A comprehensive battery of audiological tests, including PTA,
   DPOAEs, and speech audiometry, is performed at baseline and at multiple follow-up visits.



 Data Analysis: The primary analysis will be an intra-individual comparison of the change in hearing thresholds between the **Bimokalner**-treated and placebo-treated ears.

#### Conclusion

**Bimokalner** represents a promising targeted approach for the prevention of cisplatin-induced hearing loss. The quantification of its otoprotective effects relies on a combination of rigorous preclinical animal studies and well-designed clinical trials. The protocols and data structures outlined in this document provide a framework for the evaluation of **Bimokalner** and other novel otoprotective agents, with the ultimate goal of preserving the quality of life for patients undergoing essential chemotherapy treatments. As the PROHEAR study progresses, the resulting quantitative data will be critical in determining the clinical utility of **Bimokalner**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hearingreview.com [hearingreview.com]
- 2. Ototoxicity and otoprotection in the inner ear of guinea pigs using gentamicin and amikacin: ultrastructural and functional aspects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hearing Loss Company Acousia Therapeutics Green Lighted for Game-Changing Phase 2 Trial > Acousia Therapeutics GmbH [acousia.com]
- 6. dsz-hno.hno.org [dsz-hno.hno.org]
- To cite this document: BenchChem. [Quantifying Hearing Protection with Bimokalner: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588733#quantifying-hearing-protection-with-bimokalner]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com